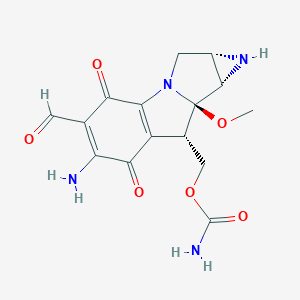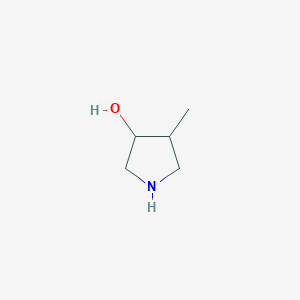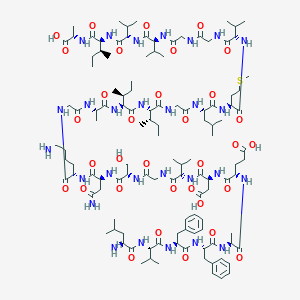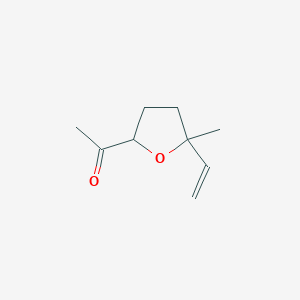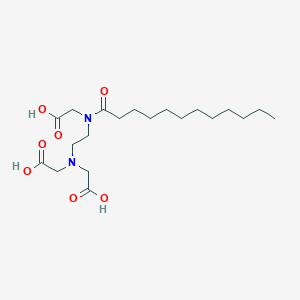
Lauroyl ethylenediamine triacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lauroyl ethylenediamine triacetic acid (LEDTA) is a chelating agent that is widely used in scientific research. It is a derivative of ethylenediamine tetraacetic acid (EDTA) and has similar properties. LEDTA is a white crystalline powder that is soluble in water and has a molecular weight of 407.5 g/mol.
Mecanismo De Acción
Lauroyl ethylenediamine triacetic acid works by binding to metal ions and forming a stable complex. This complex is then excreted from the body. Lauroyl ethylenediamine triacetic acid has a high affinity for certain metal ions, such as calcium, magnesium, and zinc. It can also bind to other metal ions, such as iron and copper, but with lower affinity.
Efectos Bioquímicos Y Fisiológicos
Lauroyl ethylenediamine triacetic acid has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that require metal ions for their function. It has also been shown to decrease the concentration of certain metal ions in the blood, such as calcium and magnesium. Lauroyl ethylenediamine triacetic acid has also been shown to have antioxidant properties, which may be due to its ability to chelate metal ions that can promote oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lauroyl ethylenediamine triacetic acid has several advantages for lab experiments. It is a highly specific chelating agent that can selectively remove certain metal ions from solutions. It is also water-soluble, which makes it easy to use in aqueous solutions. However, Lauroyl ethylenediamine triacetic acid has some limitations. It can only remove metal ions that are in a free or loosely bound state. It cannot remove metal ions that are tightly bound to proteins or other molecules. Lauroyl ethylenediamine triacetic acid can also interfere with certain assays that rely on metal ions for their function.
Direcciones Futuras
There are several future directions for research on Lauroyl ethylenediamine triacetic acid. One area of research is the development of new chelating agents that have higher affinity for certain metal ions. Another area of research is the use of Lauroyl ethylenediamine triacetic acid in the treatment of metal ion-related diseases, such as Wilson's disease and hemochromatosis. Lauroyl ethylenediamine triacetic acid may also have potential applications in the field of nanotechnology, where it could be used to remove metal ions from nanoparticles.
Métodos De Síntesis
Lauroyl ethylenediamine triacetic acid can be synthesized by reacting lauroyl chloride with ethylenediamine and then treating the resulting product with triethylamine and sodium hydroxide. This process results in the formation of Lauroyl ethylenediamine triacetic acid as a white crystalline powder. The purity of the product can be improved by recrystallization from water.
Aplicaciones Científicas De Investigación
Lauroyl ethylenediamine triacetic acid is widely used in scientific research as a chelating agent. It is used to remove metal ions from solutions, which can interfere with the accuracy of certain experiments. Lauroyl ethylenediamine triacetic acid is also used to study the role of metal ions in biological systems. For example, it has been used to study the role of calcium in muscle contraction and the role of zinc in insulin secretion.
Propiedades
Número CAS |
148124-42-9 |
|---|---|
Nombre del producto |
Lauroyl ethylenediamine triacetic acid |
Fórmula molecular |
C20H36N2O7 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
2-[carboxymethyl-[2-[carboxymethyl(dodecanoyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C20H36N2O7/c1-2-3-4-5-6-7-8-9-10-11-17(23)22(16-20(28)29)13-12-21(14-18(24)25)15-19(26)27/h2-16H2,1H3,(H,24,25)(H,26,27)(H,28,29) |
Clave InChI |
IWNZUQBLGWBHIC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
SMILES canónico |
CCCCCCCCCCCC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
Otros números CAS |
148124-42-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



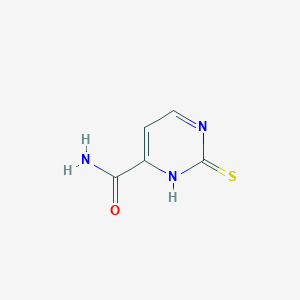
![(3S)-7-hydroxy-6-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B125526.png)
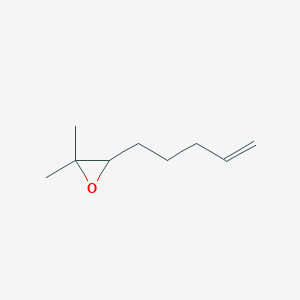
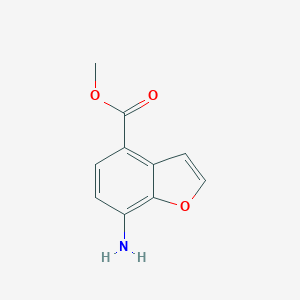
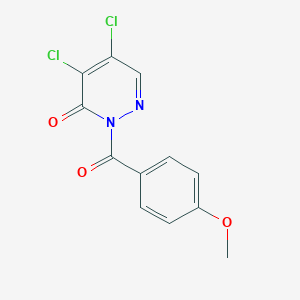
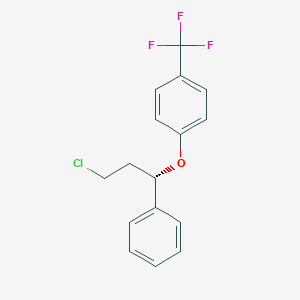
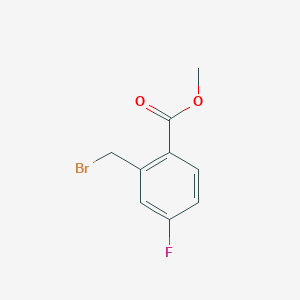
![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
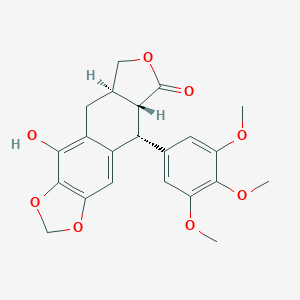
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
